molecular formula C5H9ClN2O B3249569 4,5-Dimethyl-isoxazol-3-ylamine hydrochloride CAS No. 195447-71-3

4,5-Dimethyl-isoxazol-3-ylamine hydrochloride

Cat. No.: B3249569
CAS No.: 195447-71-3
M. Wt: 148.59 g/mol
InChI Key: OKVZHGPFRXBQHI-UHFFFAOYSA-N
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Description

Historical Evolution of Isoxazole (B147169) Chemistry

The journey of isoxazole chemistry began in the late 19th century, with early explorations into the synthesis and reactivity of this heterocyclic system. A significant milestone in its development was the work of Claisen in the late 1880s, which laid the groundwork for understanding the formation of the isoxazole ring. Subsequent research throughout the 20th century expanded the synthetic toolbox for accessing a wide array of substituted isoxazoles. Key reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, have become fundamental methods for constructing the isoxazole nucleus. cymitquimica.com Over the decades, the focus has shifted from fundamental synthesis to the application of isoxazoles in various fields, driven by the discovery of their diverse biological activities.

Fundamental Importance of the Isoxazole Nucleus in Organic Synthesis and Heterocyclic Chemistry

The isoxazole ring is a versatile synthon in organic synthesis. Its inherent reactivity allows for a variety of chemical transformations. For instance, the N-O bond of the isoxazole ring can be cleaved under reductive conditions, providing access to a range of acyclic compounds such as β-hydroxy ketones and γ-amino alcohols, which are themselves valuable synthetic intermediates. This latent functionality makes isoxazoles useful as "masked" functional groups.

Furthermore, the isoxazole ring can participate in various cycloaddition and rearrangement reactions, enabling the construction of more complex heterocyclic systems. Its aromatic character also allows for electrophilic and nucleophilic substitution reactions, providing avenues for further functionalization. The stability of the isoxazole ring under many reaction conditions makes it a reliable component in the design of intricate synthetic routes.

Positioning 4,5-Dimethyl-isoxazol-3-ylamine Hydrochloride within Contemporary Aminoisoxazole Research

Within the broader family of isoxazoles, aminooxazoles have garnered significant attention due to their prevalence in biologically active molecules. The amino group serves as a crucial handle for further chemical modification, allowing for the introduction of diverse substituents through reactions such as acylation, alkylation, and diazotization. 4,5-Dimethyl-isoxazol-3-ylamine, and by extension its hydrochloride salt, is a specific example of a substituted aminooxazole.

The hydrochloride salt of 4,5-Dimethyl-isoxazol-3-ylamine offers advantages in terms of stability and ease of handling compared to the free base. A patent describes that while the free base can be unstable, its salts, including the hydrochloride, exhibit improved stability. google.com The synthesis of the hydrochloride is achieved by treating a solution of the free base, 4,5-dimethyl-2-amino-oxazole, with dry hydrogen chloride, leading to the crystallization of the corresponding salt. google.com

In contemporary research, aminooxazoles are explored as bioisosteres for other functional groups in drug design. For instance, the 2-aminooxazole scaffold is considered a bioisostere of the 2-aminothiazole (B372263) moiety, a common feature in many bioactive compounds. acs.orgresearchgate.net This substitution can lead to improved physicochemical properties, such as increased solubility and altered metabolic profiles. acs.org Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, with methyl groups at the 4 and 5 positions, provides a defined structural framework for the development of new molecular entities.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,2-oxazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-3-4(2)8-7-5(3)6;/h1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVZHGPFRXBQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of 4,5 Dimethyl Isoxazol 3 Ylamine Hydrochloride

Strategies for the Construction of Key Precursors

Functionalization of Dicarbonyl Compounds for Isoxazole (B147169) Formation

The most conventional and widely utilized precursors for isoxazole synthesis are 1,3-dicarbonyl compounds. nih.govyoutube.com These molecules contain the requisite carbon framework to react with a nitrogen-oxygen source, like hydroxylamine (B1172632), to form the five-membered ring. researchgate.net The functionalization of these dicarbonyl compounds is key to producing isoxazoles with specific substitution patterns. For the synthesis of 4,5-dimethyl-isoxazol-3-ylamine, a logical dicarbonyl precursor would be a derivative of 2-methyl-3-oxobutanamide.

Electrochemical methods have emerged as a modern approach for the functionalization and cyclization of 1,3-dicarbonyl compounds. Intramolecular cross-coupling reactions can be achieved through catalyzed electrochemical oxidation, which involves the selective activation of the acidic α-C–H bond of the dicarbonyl moiety to generate a carbon-centered radical, leading to cyclized products. rsc.org

Isoxazole Ring Formation Techniques

The construction of the isoxazole ring itself is the pivotal step in the synthesis. Classic cyclization reactions involving hydroxylamine derivatives remain a cornerstone of isoxazole chemistry, offering reliable and well-understood pathways to the desired heterocycle.

The reaction between a compound containing a nitrogen-oxygen single bond (N-O) and a three-carbon component is the definitional approach to isoxazole synthesis. Hydroxylamine (NH₂OH) and its salts are the most common reagents for this transformation. mdpi.com

The condensation of 1,3-dicarbonyl compounds with hydroxylamine is a fundamental and efficient method for forming the isoxazole ring. nih.govyoutube.com The reaction mechanism proceeds in distinct stages. First, the more reactive carbonyl group condenses with the amino group of hydroxylamine to form an oxime intermediate. youtube.com Subsequently, the hydroxyl group of the oxime performs an intramolecular nucleophilic attack on the second carbonyl carbon. The final step involves a dehydration reaction, which results in the formation of the stable, aromatic isoxazole ring. youtube.com

This reaction's versatility has been enhanced through the development of various catalytic systems, including the use of natural catalysts like fruit juices, which align with the principles of green chemistry by enabling reactions in aqueous media under mild conditions. nih.gov

Table 2: Catalysts Used in Three-Component Isoxazole Synthesis

Catalyst/Medium Reactants Conditions Yield Reference
Cocos nucifera L. juice Substituted aldehydes, methyl acetoacetate, hydroxylamine hydrochloride Room Temperature Up to 92% nih.gov

Classic Cyclization Reactions with Hydroxylamine Derivatives

Cyclization of Oxoesters and Related Systems

In addition to 1,3-diketones, related dicarbonyl systems such as β-oxoesters (or β-keto esters) are also effective precursors for isoxazole synthesis. nih.govmdpi.com The reaction of a β-oxoester with hydroxylamine hydrochloride can proceed via a cyclization pathway to generate 3-substituted-isoxazole-5(4H)-ones. mdpi.com In this process, hydroxylamine attacks the keto-carbonyl group to form an oxime, which then undergoes cyclization via attack on the ester carbonyl. mdpi.com These isoxazolone intermediates are valuable synthons that can be further modified. Multicomponent reactions involving a β-keto ester, an aldehyde, and hydroxylamine hydrochloride provide a direct route to highly functionalized isoxazole derivatives. nih.gov

1,3-Dipolar Cycloaddition Methodologies

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) is a cornerstone for isoxazole and isoxazoline (B3343090) synthesis. nih.govmdpi.comeresearchco.com This method's efficacy is largely dependent on the controlled generation of the highly reactive nitrile oxide intermediate. nih.gov

Nitrile oxides are transient, highly reactive species that serve as the cornerstone for the 1,3-dipolar cycloaddition synthesis of isoxazoles. nih.govmdpi.com Due to their instability, they are typically generated in situ. The primary methods for their formation include:

Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating hydroximoyl chlorides, derived from aldoximes, with a base to eliminate hydrogen chloride and form the nitrile oxide. nih.gov

Oxidation of Aldoximes: Various oxidizing agents can convert aldoximes directly into nitrile oxides. nih.gov Reagents such as chloramine-T and N-chlorosuccinimide (NCS) are commonly employed for this transformation. mdpi.commaynoothuniversity.ienih.gov

Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to yield nitrile oxides. This method is particularly popular for constructing carbocycle-fused isoxazoles. nih.gov

Catalyst-Free Nitrosyl Transfer: A modern approach involves the reaction of diazocarbonyl compounds with tert-butyl nitrite (B80452), which generates nitrile oxides under mild conditions without the need for a catalyst or additive. acs.org

Once generated, these nitrile oxides readily react with dipolarophiles like alkynes to form the stable five-membered isoxazole ring. mdpi.com Their high reactivity makes them powerful intermediates for creating complex heterocyclic structures. nih.gov

When a nitrile oxide reacts with an unsymmetrical alkyne or alkene, the formation of two different regioisomers is possible. The control of this regioselectivity is crucial for the synthesis of a specific target molecule like 4,5-dimethyl-isoxazol-3-ylamine. The outcome of the cycloaddition is governed by both electronic and steric factors. mdpi.com

Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com For reactions with alkenes, the interaction between the dipole's LUMO and the dipolarophile's HOMO is often dominant. mdpi.com

In many cases, the reaction proceeds with excellent levels of regioselectivity, yielding a single major product. rsc.orgnih.gov For instance, the reaction of aryl nitrile oxides with ortho-nitrophenyl alkynes demonstrates high regioselectivity. rsc.org However, in some cases, such as the cycloaddition with chiral lactams, a mixture of diastereoisomers may be formed, indicating that steric hindrance also plays a significant role in directing the approach of the 1,3-dipole. mdpi.com Careful selection of substrates, catalysts, and reaction conditions is therefore essential to achieve the desired regiochemical outcome. nih.govorganic-chemistry.org

Emerging and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and sustainable methods for constructing heterocyclic scaffolds. These approaches aim to reduce reaction times, minimize waste, and avoid harsh conditions.

Microwave-assisted synthesis has emerged as a powerful green chemistry technique that significantly accelerates organic reactions. benthamdirect.comabap.co.in Compared to conventional heating methods that can require several hours of refluxing, microwave irradiation can drastically reduce reaction times to mere minutes or even seconds. researchgate.net This rapid heating leads to higher product yields and selectivity. benthamdirect.comresearchgate.net For the synthesis of isoxazole derivatives, microwave irradiation has been successfully employed in the condensation reactions that form the core heterocyclic ring, offering a simple, fast, and efficient alternative to traditional protocols. abap.co.in

Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Schiff Bases
MethodReaction TimeYield (%)Reference
Conventional Heating> 3 hours70-81 researchgate.net
Microwave-Assisted30 seconds90-95 researchgate.net

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and isoxazoles are no exception. Various metals have been employed to facilitate their formation with high efficiency and control.

Copper-Catalyzed Synthesis: Copper catalysts, particularly Cu(I), are widely used in a "click chemistry" approach for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.goveresearchco.com This method typically involves the [3+2] cycloaddition of terminal alkynes with in situ generated nitrile oxides. nih.govorganic-chemistry.org Copper-catalyzed reactions are valued for their reliability, broad substrate scope, and operational simplicity. organic-chemistry.org More complex copper-catalyzed domino reactions have also been developed to create fully substituted isoxazoles in a single step from multiple components. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts enable a range of synthetic strategies for isoxazoles. These include cascade annulation/allylation reactions of alkynyl oxime ethers and four-component coupling reactions that assemble the isoxazole ring from simple starting materials. organic-chemistry.orgnih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be sequentially combined with the isoxazole-forming cyclocondensation in a one-pot fashion. nih.govmdpi.com

Gold-Catalyzed Synthesis: Gold catalysts, such as AuCl₃, have proven effective in the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.orgthieme-connect.com This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply modifying the substituents on the starting oxime. thieme-connect.com Cationic gold(I) catalysts can also achieve intramolecular electrophilic aromatic substitution reactions to create isoxazole-containing fused heterocycles. acs.orgthieme-connect.com

Overview of Metal-Catalyzed Isoxazole Synthesis
Metal CatalystReaction TypeKey AdvantagesReference
Copper (Cu)[3+2] Cycloaddition, Domino ReactionsHigh regioselectivity, operational simplicity, broad scope nih.govorganic-chemistry.orgacs.org
Palladium (Pd)Cascade Annulation, Multi-component CouplingConstruction of highly functionalized isoxazoles nih.govmdpi.com
Gold (Au)Cycloisomerization, Electrophilic Aromatic SubstitutionMild reaction conditions, high yields, synthesis of fused systems organic-chemistry.orgthieme-connect.comacs.org

In line with the principles of sustainable chemistry, significant effort has been directed towards developing metal-free and environmentally benign methods for isoxazole synthesis. mdpi.com These protocols aim to reduce reliance on toxic reagents, hazardous solvents, and heavy metal catalysts. preprints.org

Key green chemistry approaches include:

Ultrasonic Irradiation: Sonochemistry has emerged as an eco-friendly alternative to traditional methods. mdpi.compreprints.org Ultrasound can enhance reaction efficiency, accelerate kinetics, reduce energy consumption, and minimize byproduct formation. mdpi.com It enables the use of green solvents like water and can even facilitate solvent-free reactions. mdpi.compreprints.org

Use of Natural Energy Sources: Natural sunlight has been utilized as a clean, cheap, and readily available energy source for three-component reactions that form isoxazole derivatives in water, eliminating the need for organic solvents and catalysts. semnan.ac.ir

Agro-Waste Catalysts: In a novel green approach, catalysts derived from agricultural waste, such as the water extract of orange fruit peel ash (WEOFPA), have been used to promote isoxazole synthesis under solvent-free conditions. nih.gov

Catalyst-Free Protocols: Some modern methods bypass the need for any catalyst. For example, the reaction of diazocarbonyl compounds with tert-butyl nitrite to form nitrile oxides proceeds without a catalyst, offering a cleaner synthetic route. acs.org These approaches often feature a high atom economy, operational simplicity, and broad substrate compatibility. mdpi.com

Ultrasonic-Assisted Isoxazole Synthesis

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for enhancing reaction rates, improving yields, and promoting greener chemical processes. nih.gov Sonochemistry facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium, which generates localized hot spots of extreme temperature and pressure. This energy input can significantly accelerate reactions that are otherwise slow under conventional heating. researchgate.net

In the context of isoxazole synthesis, ultrasound has been successfully employed to drive the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a fundamental route to the isoxazole ring. researchgate.net Green chemistry principles are often incorporated by using environmentally benign solvents like water. mdpi.com For instance, one-pot, multi-component reactions benefit greatly from ultrasonic activation, leading to clean transformations, high yields, and substantially reduced reaction times. researchgate.netnih.gov Comparison studies have demonstrated that sonication can shorten reaction times to as little as 20-28 minutes, with yields ranging from 72% to 89%, a significant improvement over traditional magnetic stirring methods. researchgate.net

The general approach involves the in situ generation of a nitrile oxide from an appropriate precursor, such as an aldoxime, which then rapidly undergoes cycloaddition with a dipolarophile. Oxidizing agents like trichloroisocyanuric acid (TCCA) or sodium dichloroisocyanurate (SDIC) are often used to facilitate the conversion of aldehydes to nitrile oxides in the presence of hydroxylamine hydrochloride. mdpi.comnih.gov The use of ultrasound in these systems not only accelerates the reaction but also enhances efficiency, often allowing for synthesis at ambient temperature. mdpi.com

Below is a table summarizing representative conditions for ultrasonic-assisted synthesis of isoxazole and isoxazoline derivatives, illustrating the advantages of this methodology.

Interactive Data Table: Examples of Ultrasonic-Assisted Heterocycle Synthesis

Target Compound Reactants Oxidant/Catalyst Solvent Conditions Yield Reference
3,5-Disubstituted Isoxazole-sulfonamides Aldehyde, Hydroxylamine HCl, Propargyl amine, etc. CaCl2/K2CO3 Water Sonication (Sonotrode), 13–17 min 75–96% researchgate.net
3,5-Disubstituted Isoxazolines Aldehyde, Hydroxylamine HCl, Alkene TCCA EtOH-Water Sonication Good to Excellent nih.gov
Azo-isoxazoline Derivatives Aromatic aldehyde, Hydroxylamine HCl, 4-(allyloxy)azobenzene SDIC Water Sonication (47 kHz), 25 °C, 10 min 75–90% mdpi.com

Introduction of the Amino Functionality and Hydrochloride Salt Formation

The introduction of an amino group onto the isoxazole ring, particularly at the 3-position, is a critical step in the synthesis of the target compound. Several strategies have been developed for the amination of isoxazole derivatives.

One effective method involves a two-step procedure starting from a 3-haloisoxazoline intermediate. In this approach, readily available 3-bromoisoxazolines are reacted with a desired amine in the presence of a base to afford 3-aminoisoxazolines. researchgate.net This is followed by an oxidation step to aromatize the ring and yield the final 3-aminoisoxazole (B106053). researchgate.net This method is advantageous as it circumvents the often poor reactivity of 3-haloisoxazoles in direct nucleophilic aromatic substitution (SNAr) reactions.

Direct substitution on a pre-formed isoxazole ring is also a viable, though sometimes challenging, strategy. The SNAr mechanism is the most common pathway for this transformation. fishersci.se This reaction typically requires an activated aryl halide, where electron-withdrawing groups ortho or para to the leaving group (e.g., a halogen) facilitate the attack of a nucleophile. chemistrysteps.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org An amine, acting as the nucleophile, attacks the carbon bearing the leaving group, followed by the elimination of the halide to restore the aromaticity of the ring. chemistrysteps.commasterorganicchemistry.com

Other versatile syntheses of 3-aminoisoxazoles have been developed starting from precursors like 3-chloro-2-methylisoxazolium chlorides. These can be heated with secondary amines or reacted with primary amines to yield the desired 3-(N,N-disubstituted amino) or 3-(N-monosubstituted amino) isoxazoles. researchgate.net For the synthesis of a primary amine (as in the target compound), a common strategy involves using a protected form of ammonia, such as potassium phthalimide, followed by deprotection with hydrazine. researchgate.net

The formation of a hydrochloride salt is a straightforward acid-base reaction that converts the amine into a more stable and often more water-soluble ionic compound. libretexts.orgoxfordreference.com Amines are basic due to the lone pair of non-bonding electrons on the nitrogen atom. chemguide.co.uk According to the Brønsted-Lowry acid-base theory, a base is a proton acceptor. youtube.com

The mechanism of hydrochloride salt formation involves the following steps:

Protonation of the Amine: The lone pair of electrons on the nitrogen atom of the 4,5-dimethyl-isoxazol-3-ylamine acts as a Brønsted-Lowry base. youtube.com When reacted with hydrochloric acid (HCl), a strong acid, the nitrogen's lone pair attacks the proton (H⁺) of the HCl molecule. youtube.com

Formation of the Ammonium (B1175870) Cation: This proton transfer results in the formation of a new nitrogen-hydrogen (N-H) bond. The nitrogen atom, having donated its lone pair to form the bond, acquires a formal positive charge, transforming the amine group (-NH₂) into an ammonium group (-NH₃⁺). youtube.comquora.com

Ionic Bond Formation: The resulting positively charged organic cation (the protonated amine, specifically the 4,5-dimethyl-isoxazol-3-ylammonium ion) and the negatively charged chloride anion (Cl⁻), which is the conjugate base of HCl, are held together by an electrostatic attraction. youtube.com This forms an ionic compound, the hydrochloride salt. youtube.com

R₃N + HCl → [R₃NH]⁺Cl⁻

This conversion from a covalent amine to an ionic salt dramatically alters the compound's physical properties, typically increasing its melting point and enhancing its solubility in aqueous solutions. libretexts.orgoxfordreference.com

Chemical Reactivity and Transformation Pathways of 4,5 Dimethyl Isoxazol 3 Ylamine Hydrochloride

Reactions Involving the Aminyl Moiety

The primary amino group at the 3-position of the isoxazole (B147169) ring is a key site for a variety of chemical modifications, rendering it a versatile building block in synthetic chemistry. Its reactivity is influenced by the electronic properties of the isoxazole ring.

Nucleophilic Reactivity and Derivatization at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to 4,5-dimethyl-isoxazol-3-ylamine, allowing it to react with a range of electrophiles. This reactivity is fundamental to the synthesis of a diverse array of derivatives. For instance, the amino group can readily participate in reactions to form ureas and sulfonamides, which are classes of compounds with significant applications in medicinal chemistry.

The synthesis of urea (B33335) derivatives can be achieved through several methods, including the reaction with isocyanates or by employing carbamoylating reagents. frontiersin.org Similarly, the formation of sulfonamides involves the reaction of the amine with sulfonyl chlorides, typically in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov The general scheme for these reactions highlights the versatility of the amino group in forming new C-N and S-N bonds.

Table 1: Derivatization Reactions at the Nitrogen Center

Derivative Reagent General Reaction Conditions
Urea Isocyanate (R-N=C=O) Aprotic solvent, room temperature or gentle heating

Acylation and Alkylation Reactions of the Amino Group

The amino group of 4,5-dimethyl-isoxazol-3-ylamine undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid generated. The resulting N-(4,5-dimethylisoxazol-3-yl)amides are stable compounds and represent a common derivatization pathway. nih.gov

Alkylation of the amino group can be achieved using alkyl halides. However, the reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. The reactivity of the alkyl halide and the specific reaction conditions, including the choice of base and solvent, play a crucial role in determining the product distribution. For less reactive amines, increasing the nucleophilicity by deprotonation with a strong base may be necessary.

Table 2: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Example Product Type
Acylation Benzoyl chloride N-(4,5-dimethylisoxazol-3-yl)benzamide

Condensation and Imine Formation Reactions

The primary amino group of 4,5-dimethyl-isoxazol-3-ylamine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by dehydration. mdpi.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removal of water.

A specific example of this reactivity is the condensation with aromatic aldehydes. For instance, the reaction with salicylaldehyde (B1680747) derivatives in ethanol (B145695) leads to the formation of the corresponding {[(isoxazol-3-yl)imino]methyl}phenols. organic-chemistry.org These Schiff bases are often colored compounds and can exhibit interesting chemical and physical properties.

Table 3: Condensation Reaction to Form a Schiff Base

Reactant 1 Reactant 2 Product Reaction Conditions

Transformations of the Isoxazole Ring System

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be cleaved under certain conditions, leading to ring-opening reactions and subsequent rearrangements. These transformations provide pathways to other heterocyclic systems or functionalized acyclic compounds.

Ring Opening Reactions and Associated Mechanisms

The isoxazole ring can be opened under various conditions, including photochemical irradiation, treatment with a base, or reductive cleavage. The mechanism of ring opening often involves the initial cleavage of the N-O bond.

Photochemical ring opening is a well-studied process for isoxazoles. nih.govacs.org Upon UV irradiation, the N-O bond can undergo homolytic cleavage, leading to a diradical intermediate. This intermediate can then rearrange to form various products, including oxazoles or ketenimines, through a series of steps involving an acyl azirine intermediate. nih.govacs.org

Base-promoted ring opening can occur, particularly in isoxazoles with electron-withdrawing groups or acidic protons. The base can facilitate the cleavage of the N-O bond, leading to the formation of a more stable anionic intermediate that can then undergo further transformations. acs.org

Rearrangement Reactions of Isoxazole Derivatives

Isoxazole derivatives can undergo several types of rearrangement reactions, often initiated by the cleavage of the N-O bond. One of the most notable is the Boulton-Katritzky rearrangement. This rearrangement typically involves a 3-aminoisoxazole (B106053) derivative that, upon reaction and subsequent heating or treatment with a base, can rearrange to a different heterocyclic system. For example, 3-aminoisoxazoles can undergo a tandem C–N coupling followed by a Boulton–Katritzky rearrangement to yield functionalized nih.govrsc.orgchemrxiv.orgtriazolo[1,5-a]pyridines. organic-chemistry.orgrsc.orgrsc.org This reaction provides a powerful tool for the synthesis of complex heterocyclic scaffolds from readily available isoxazole precursors.

Photochemical rearrangements are also common for isoxazoles. As mentioned, UV irradiation can lead to the formation of an acyl azirine intermediate, which can then rearrange to form an oxazole (B20620). The specific outcome of the photochemical reaction is highly dependent on the substitution pattern of the isoxazole ring. chemrxiv.org

Table 4: Mentioned Compound Names

Compound Name
4,5-Dimethyl-isoxazol-3-ylamine hydrochloride
4,5-Dimethyl-isoxazol-3-ylamine
N-(4,5-dimethylisoxazol-3-yl)amides
N-(4,5-dimethylisoxazol-3-yl)benzamide
N-methyl-4,5-dimethylisoxazol-3-amine
N,N-dimethyl-4,5-dimethylisoxazol-3-amine
{[(isoxazol-3-yl)imino]methyl}phenols
(E)-2-{[(4,5-dimethylisoxazol-3-yl)imino]methyl}phenol
Salicylaldehyde
nih.govrsc.orgchemrxiv.orgtriazolo[1,5-a]pyridines
Acyl azirine
Ketenimines

Electrophilic Substitution on the Isoxazole Ring

In general, electrophilic substitution on the isoxazole ring preferentially occurs at the C-4 position. This regioselectivity is attributed to the electronic effects of the ring heteroatoms. The presence of activating groups on the ring can further enhance the rate of substitution. For instance, the two methyl groups in 3,5-dimethylisoxazole (B1293586) increase the electron density of the ring, facilitating sulfochlorination at the 4-position. chemicalbook.com

While specific studies on the electrophilic substitution of this compound are not extensively documented, the directing effects of the substituents can be predicted. The amino group at the 3-position and the methyl groups at the 4- and 5-positions are all electron-donating groups, which are expected to activate the isoxazole ring towards electrophilic attack. wikipedia.org In electrophilic aromatic substitution, such activating groups typically direct incoming electrophiles to the ortho and para positions. rsc.org In the context of the isoxazole ring, this would further favor substitution at the already electronically enriched C-4 position.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For example, the nitration of 5-aminoisoxazoles bearing an electron-withdrawing group at the 3-position has been shown to occur at the 4-position. researchgate.net Given the presence of activating methyl groups in 4,5-dimethyl-isoxazol-3-ylamine, it is reasonable to anticipate that similar reactivity would be observed, likely with even greater facility.

A summary of expected electrophilic substitution reactions is presented below:

ReactionReagentExpected Major Product
Halogenation Cl₂, Br₂, I₂4-Halo-4,5-dimethyl-isoxazol-3-ylamine
Nitration HNO₃/H₂SO₄4-Nitro-4,5-dimethyl-isoxazol-3-ylamine
Sulfonation SO₃/H₂SO₄4,5-Dimethyl-3-amino-isoxazole-4-sulfonic acid

Nucleophilic Attack and Ring Cleavage Processes

The isoxazole ring, while aromatic, is susceptible to nucleophilic attack and subsequent ring cleavage, primarily due to the labile N-O bond. researchgate.net This reactivity can be initiated under various conditions, including reductive, basic, or photochemical stimuli. wikipedia.orgrsc.orgresearchgate.net The course of the reaction is often dependent on the nature of the substituents on the isoxazole ring and the attacking nucleophile.

Reductive cleavage of the N-O bond in isoxazoles is a common transformation and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Raney nickel or Pd/C) or metal-carbonyl complexes. rsc.orgnih.govmasterorganicchemistry.com These reactions typically lead to the formation of β-enaminones or β-hydroxyketones. researchgate.net For 4,5-dimethyl-isoxazol-3-ylamine, reductive cleavage would be expected to yield a derivative of a β-aminoenone.

The isoxazole ring can also be opened under basic conditions. This process is particularly relevant for isoxazoles that can be deprotonated at a position that facilitates the cleavage of the N-O bond. While the amino group at the C-3 position in 5-aminoisoxazoles has been noted to be relatively unreactive in some instances, strong basic conditions can promote ring transformations. researchgate.netnih.gov

Furthermore, photochemical reactions of isoxazoles can lead to ring cleavage and rearrangement. Upon UV irradiation, the weak N-O bond can break, often leading to the formation of a reactive azirine intermediate, which can then rearrange to an oxazole or react with nucleophiles. wikipedia.orgresearchgate.net

Mechanistic Studies of Significant Reactions

The mechanisms of isoxazole reactions are diverse and depend on the specific transformation. They often involve unique intermediates and are governed by both kinetic and thermodynamic factors.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the pathways of isoxazole transformations. In electrophilic aromatic substitution, the reaction proceeds through a cationic intermediate known as a σ-complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate, which is influenced by the substituents present, determines the regioselectivity of the reaction. For 4,5-dimethyl-isoxazol-3-ylamine, the electron-donating amino and methyl groups would stabilize the positive charge in the σ-complex, particularly when the attack occurs at the C-4 position.

In ring-cleavage reactions, a variety of intermediates have been proposed. For instance, metal-carbonyl-induced reductive cleavage is suggested to proceed through an N-complexed isoxazole intermediate, which then forms a complexed (β-oxo vinyl)nitrene that is subsequently reduced. rsc.org Photochemical rearrangements of isoxazoles are known to involve azirine intermediates. wikipedia.orgresearchgate.net

Kinetic and Thermodynamic Considerations in Reactivity

In electrophilic substitution, the rate-determining step is typically the formation of the high-energy σ-complex. masterorganicchemistry.com The activation energy for this step is lowered by electron-donating substituents, which stabilize the transition state leading to the intermediate. Therefore, the amino and methyl groups in 4,5-dimethyl-isoxazol-3-ylamine are expected to increase the rate of electrophilic substitution compared to unsubstituted isoxazole.

The stability of the isoxazole ring itself is a key thermodynamic factor. While possessing aromatic character, the ring is less stable than more common aromatic systems like benzene, due to the presence of the weak N-O bond. researchgate.net This lower stability is a driving force for ring-opening reactions under appropriate conditions, leading to thermodynamically more stable acyclic products. Computational studies using methods like Density Functional Theory (DFT) can provide insights into the energetics of these transformations. researchgate.net

Role of Substituents on Reaction Outcomes

The substituents on the isoxazole ring play a pivotal role in dictating the course of chemical reactions. The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the ring influence both the reactivity and the regioselectivity of transformations.

The 3-amino group in 4,5-dimethyl-isoxazol-3-ylamine is an activating, ortho-para directing group in the context of electrophilic aromatic substitution. wikipedia.org Its electron-donating nature increases the nucleophilicity of the isoxazole ring. However, the nucleophilicity of the exocyclic amino group itself can be lower than that of a typical arylamine due to the electronic properties of the isoxazole ring. nih.gov

The methyl groups at the C-4 and C-5 positions are also electron-donating and activating. wikipedia.org Their presence further enhances the electron density of the ring, making it more susceptible to electrophilic attack. In the case of 3,5-dimethylisoxazole, these methyl groups direct electrophilic attack to the C-4 position. chemicalbook.com

The combined effect of the 3-amino and 4,5-dimethyl substituents in the target molecule is a highly activated isoxazole ring, strongly favoring electrophilic substitution at any available position, though steric hindrance from the adjacent methyl group at C-4 might play a role. In nucleophilic attack and ring-cleavage reactions, these electron-donating groups would generally be expected to disfavor reactions that involve the initial attack of a nucleophile on the ring carbons, as they increase the electron density of the ring. However, they may influence the stability of intermediates formed during ring-opening processes.

The table below summarizes the expected influence of the substituents in 4,5-dimethyl-isoxazol-3-ylamine on its reactivity.

SubstituentPositionElectronic EffectInfluence on Electrophilic SubstitutionInfluence on Nucleophilic Attack on Ring
Amino3Electron-donating (activating)Directs to C-4 (ortho)Disfavors
Methyl4Electron-donating (activating)Activates the ringDisfavors
Methyl5Electron-donating (activating)Activates the ringDisfavors

Derivatization and Structural Modification of the 4,5 Dimethyl Isoxazol 3 Ylamine Core

Strategies for Structural Diversification at the 3-Amino Position

The primary amino group at the 3-position of the 4,5-dimethylisoxazole (B3056346) ring is a key handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and structural motifs. Common strategies for its diversification include acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases.

Acylation and Sulfonylation: The nucleophilic nature of the 3-amino group facilitates its reaction with various acylating and sulfonylating agents. Acylation is typically achieved by reacting 4,5-dimethyl-isoxazol-3-ylamine with acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is a versatile method for introducing a plethora of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. Similarly, sulfonylation with sulfonyl chlorides affords sulfonamide derivatives. For instance, the reaction of 3,5-dimethylisoxazole (B1293586) with sulfochlorination agents has been shown to be an effective method for creating sulfonamide derivatives, a principle that can be extended to the 4,5-dimethyl isomer. scispace.comnih.govnih.gov

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the 3-amino group with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to act as hydrogen bond donors and acceptors, which can be a crucial feature in the design of molecules with specific binding properties. The synthesis of these derivatives is generally a high-yield reaction.

Schiff Base Formation: Condensation of the 3-amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). This reaction is typically carried out under reflux in a suitable solvent, often with a catalytic amount of acid. The resulting imine linkage can be further reduced to provide secondary amine derivatives, adding another layer of structural diversity.

Table 1: Examples of Derivatization Reactions at the 3-Amino Position

Reagent Type General Structure of Reagent Product Functional Group
Acid Chloride R-COCl Amide
Sulfonyl Chloride R-SO₂Cl Sulfonamide
Isocyanate R-NCO Urea
Isothiocyanate R-NCS Thiourea
Aldehyde/Ketone R-CHO / R₂CO Schiff Base (Imine)

Functionalization Approaches at the 4- and 5-Methyl Positions of the Isoxazole (B147169) Ring

The methyl groups at the 4- and 5-positions of the isoxazole ring, while generally less reactive than the 3-amino group, can be functionalized through various synthetic strategies. These approaches often involve activation of the methyl groups to facilitate further reactions.

Activation via Sulfonylation: One reported strategy for activating the methyl groups of a dimethylisoxazole ring involves sulfochlorination at the 4-position. The presence of the electron-withdrawing sulfonyl group increases the acidity of the protons on the adjacent methyl groups, making them more susceptible to deprotonation and subsequent reaction with electrophiles. scispace.comnih.govnih.gov This activation allows for condensation reactions with aldehydes, leading to the formation of styryl derivatives. scispace.com

Halogenation: Direct halogenation of the methyl groups, for example through radical bromination, can provide halomethyl derivatives. These intermediates are versatile synthons for further modifications, such as nucleophilic substitution reactions to introduce a variety of functional groups including alcohols, ethers, and amines.

Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions. This transformation introduces a carboxylic acid functionality, which can then be used for a wide range of subsequent reactions, such as esterification and amidation, significantly expanding the accessible chemical space.

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating the 4,5-Dimethyl-isoxazol-3-ylamine Motif

The 4,5-dimethyl-isoxazol-3-ylamine core can serve as a building block for the construction of more complex hybrid and fused heterocyclic systems. These larger, often polycyclic, structures can exhibit unique chemical and physical properties.

Isoxazolo[5,4-b]pyridines: A common strategy for forming fused ring systems involves the reaction of 3-aminoisoxazole (B106053) derivatives with 1,3-dicarbonyl compounds or their equivalents. For instance, the multicomponent reaction of 3-aminoisoxazoles with aromatic aldehydes and a β-ketoester can lead to the formation of isoxazolo[5,4-b]pyridine (B12869864) derivatives. scispace.comresearchgate.netresearchgate.net This reaction proceeds through a series of condensation and cyclization steps to build the pyridine (B92270) ring onto the isoxazole core.

Isoxazolo[5,4-d]pyrimidines: Another important class of fused heterocycles are the isoxazolo[5,4-d]pyrimidines. These can be synthesized from 5-amino-isoxazole-4-carboxamide derivatives, which can be prepared from the corresponding 3-amino-isoxazole precursors. Cyclization of these intermediates with appropriate reagents can then furnish the pyrimidine (B1678525) ring fused to the isoxazole.

Thiazolo[5,4-d]isoxazoles: The synthesis of thiazole (B1198619) rings fused to the isoxazole core can also be envisioned. This could potentially be achieved by first introducing a thioamide functionality or a related sulfur-containing group, which can then undergo cyclization to form the thiazole ring.

Table 2: Examples of Fused Heterocyclic Systems from Isoxazole Precursors

Fused System General Synthetic Approach
Isoxazolo[5,4-b]pyridines Multicomponent reaction of a 3-aminoisoxazole, an aldehyde, and a β-dicarbonyl compound.
Isoxazolo[5,4-d]pyrimidines Cyclization of a 5-amino-isoxazole-4-carboxamide derivative.
Isoxazolo[5,4-e] scispace.comresearchgate.netviu.catriazepines Synthesis from 5-amino-3-methylisoxazole-4-carboxylic acid amides. rsc.org

Design Principles for Novel Isoxazole Analogues

The design of novel analogues based on the 4,5-dimethyl-isoxazol-3-ylamine core is guided by several key principles aimed at modulating the physicochemical and biological properties of the resulting molecules.

Bioisosteric Replacement: A fundamental principle in drug design is bioisosterism, where a functional group is replaced by another group with similar steric and electronic properties. For the 4,5-dimethyl-isoxazol-3-ylamine core, the isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles like oxadiazoles (B1248032) or triazoles. core.ac.uk The 3-amino group can be replaced by other hydrogen bond donors or acceptors. The methyl groups can be substituted with other small alkyl groups or bioisosteric groups like halogens or trifluoromethyl groups to fine-tune properties such as lipophilicity and metabolic stability. For example, the 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere. nih.gov

Pharmacophore Modeling: Pharmacophore models can be developed based on known active compounds to identify the key structural features required for a particular biological activity. For analogues of 4,5-dimethyl-isoxazol-3-ylamine, a pharmacophore model might include a hydrogen bond donor (the amino group or its derivative), a hydrogen bond acceptor (the isoxazole nitrogen or oxygen), and hydrophobic features (the methyl groups). nih.gov This model can then guide the design of new molecules with optimized interactions with a biological target.

Structure-Based Design: When the three-dimensional structure of a biological target is known, structure-based design can be employed to design ligands that fit precisely into the binding site. The 4,5-dimethyl-isoxazol-3-ylamine scaffold can be used as a starting point, and modifications can be made to optimize interactions with specific amino acid residues in the target's active site.

Structure-Reactivity Relationships in Derivatized Compounds

The reactivity of derivatives of 4,5-dimethyl-isoxazol-3-ylamine is influenced by the electronic and steric effects of the substituents introduced. Understanding these structure-reactivity relationships is crucial for predicting the outcome of chemical reactions and for designing molecules with desired properties.

Electronic Effects: The isoxazole ring is an electron-deficient heterocycle. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at any of the available positions will modulate the electron density of the ring and the reactivity of the functional groups. For example, an electron-withdrawing group at the 3-position (e.g., an acyl group) will decrease the nucleophilicity of the isoxazole nitrogen. Conversely, an electron-donating substituent would increase it. The Hammett equation can be a useful tool to quantify these electronic effects on reaction rates and equilibrium constants. viu.caresearchgate.netresearchgate.netwikipedia.orgviu.ca

Steric Effects: The steric hindrance around a reactive center can significantly impact its reactivity. In the case of 4,5-dimethyl-isoxazol-3-ylamine derivatives, bulky substituents at the 3-amino position or on the isoxazole ring can hinder the approach of reagents. For example, the rate of acylation of the 3-amino group may be reduced if a bulky substituent is present at the 4-position. Similarly, the accessibility of the 4- and 5-methyl groups for functionalization can be influenced by the size of the group at the 3-position.

Table 3: Predicted Effects of Substituents on the Reactivity of the 4,5-Dimethyl-isoxazol-3-ylamine Core

Position of Substitution Type of Substituent Predicted Effect on Ring Electron Density Predicted Effect on 3-Amino Group Nucleophilicity
3-Position (on Nitrogen) Electron-Withdrawing (e.g., Acyl) Decrease N/A (group is modified)
3-Position (on Nitrogen) Electron-Donating (e.g., Alkyl) Increase N/A (group is modified)
4- or 5-Position (on Ring) Electron-Withdrawing Decrease Decrease
4- or 5-Position (on Ring) Electron-Donating Increase Increase

Advanced Analytical Methodologies for Structural Elucidation of Isoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isoxazole (B147169) Structure Determination (Proton and Carbon-13)

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of 4,5-Dimethylisoxazol-3-ylamine would exhibit distinct signals corresponding to the two methyl groups and the amine protons. The methyl groups at the C4 and C5 positions of the isoxazole ring are in different chemical environments and would therefore be expected to appear as two separate singlets. The amine (-NH₂) protons would typically appear as a broad singlet.

Expected ¹H NMR Chemical Shifts:

Proton Expected Chemical Shift (δ) for Free Base (ppm) Expected Chemical Shift (δ) for Hydrochloride Salt (ppm) Multiplicity
C4-CH₃ ~1.9 - 2.2 ~2.0 - 2.4 Singlet
C5-CH₃ ~2.1 - 2.4 ~2.2 - 2.6 Singlet

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4,5-Dimethylisoxazol-3-ylamine, distinct signals would be observed for the two methyl carbons and the three carbons of the isoxazole ring (C3, C4, and C5).

Protonation at the amino group to form the hydrochloride salt would lead to a downfield shift for the adjacent carbon, C3. The other carbons in the ring (C4 and C5) and the methyl carbons would also be expected to shift slightly downfield due to the inductive effect of the -NH₃⁺ group.

Expected ¹³C NMR Chemical Shifts:

Carbon Expected Chemical Shift (δ) for Free Base (ppm) Expected Chemical Shift (δ) for Hydrochloride Salt (ppm)
C3 ~155 - 165 ~158 - 170
C4 ~100 - 110 ~102 - 115
C5 ~160 - 170 ~162 - 175
C4-CH₃ ~8 - 12 ~9 - 14

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

For 4,5-Dimethyl-isoxazol-3-ylamine hydrochloride, HRMS would be used to determine its exact mass, which can then be used to confirm its molecular formula (C₅H₉ClN₂O). The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis:

In the mass spectrometer, the molecule is ionized and then fragmented. The fragmentation pattern is characteristic of the molecule's structure. For 4,5-Dimethyl-isoxazol-3-ylamine, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for such compounds include:

α-cleavage: Cleavage of the bond adjacent to the amine group.

Ring cleavage: Fragmentation of the isoxazole ring.

Loss of small neutral molecules: Such as HCN, CO, or methyl radicals.

The presence of the hydrochloride would likely lead to the observation of the protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI), where M represents the free base. The fragmentation of this ion would then be analyzed.

Expected Key Fragments:

m/z Possible Fragment Fragmentation Pathway
113.0715 [C₅H₉N₂O]⁺ Protonated molecule of the free base
98.0480 [C₄H₆N₂O]⁺ Loss of a methyl radical (CH₃)
84.0657 [C₄H₈N₂]⁺ Loss of CO

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The formation of the ammonium (B1175870) salt would lead to significant changes in the N-H stretching region compared to the free amine.

Raman Spectroscopy:

Raman spectroscopy provides information about the vibrations of non-polar bonds and is particularly useful for studying the skeletal vibrations of the isoxazole ring.

Expected Vibrational Frequencies:

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
-NH₃⁺ 3200-2800 (broad) Weak N-H stretching
C-H (methyl) 2980-2850 2980-2850 C-H stretching
C=N (isoxazole) 1650-1550 1650-1550 C=N stretching
N-O (isoxazole) 1450-1350 1450-1350 N-O stretching
C-C (isoxazole) 1300-1200 1300-1200 C-C stretching

X-Ray Crystallography for Definitive Solid-State Structure Determination

This technique would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the ammonium group and the chloride anion, as well as other potential non-covalent interactions that stabilize the crystal lattice. While specific crystallographic data for this compound is not publicly available, related structures of isoxazole derivatives have been reported, providing a basis for expected structural features. nih.gov

Expected Crystallographic Data:

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic (common for small organic salts)
Space Group Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Bond Lengths C-N (amine), C=N, N-O, C-C, C-H
Key Bond Angles Angles within the isoxazole ring and involving substituents

Applications of 4,5 Dimethyl Isoxazol 3 Ylamine Hydrochloride in Non Biological Chemical Sciences

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

4,5-Dimethyl-isoxazol-3-ylamine hydrochloride is a key starting material in organic synthesis due to the reactivity of its primary amino group and the stability of the dimethylisoxazole core. The amino group at the 3-position can readily undergo a wide range of chemical transformations, including diazotization, acylation, and condensation reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The isoxazole (B147169) ring itself is a stable aromatic system that can be carried through multiple synthetic steps. However, the inherent weakness of the N-O bond allows the isoxazole moiety to also function as a masked form of other functional groups, such as β-hydroxy ketones or γ-amino alcohols, which can be revealed through reductive ring-opening reactions. This dual nature—stability under many conditions and susceptibility to specific cleavage reactions—enhances its versatility. For instance, derivatives of 3-aminoisoxazole (B106053) are used as reagents or starting materials in the synthesis of various heterocyclic compounds, such as N-(isoxazol-3-yl)-N'-(carbomethoxy)thiourea and complex side-chains for antibiotics. scientificlabs.co.uk

Below is a table summarizing some of the key transformations and resulting products starting from 3-aminoisoxazole derivatives.

Starting MaterialReagent(s)Reaction TypeResulting Compound Class
3-Aminoisoxazole derivativeAcid Chloride / AnhydrideAcylationN-Acylisoxazole
3-Aminoisoxazole derivativeAldehyde / KetoneCondensationSchiff Base (Isoxazolylimine)
3-Aminoisoxazole derivativeIsothiocyanateAdditionIsoxazolylthiourea
3-Aminoisoxazole derivativeSulfonyl ChlorideSulfonylationSulfonamide
Isoxazole RingH₂ / Metal Catalyst (e.g., Raney Ni)Reductive Ring Cleavageβ-Aminoenone / γ-Amino alcohol

These transformations underscore the role of 4,5-Dimethyl-isoxazol-3-ylamine as a foundational scaffold for building a diverse library of organic molecules.

Role in Advanced Materials Science and Engineering (e.g., Liquid Crystalline Compounds)

The isoxazole scaffold is of significant interest in the field of materials science, particularly in the design of thermotropic liquid crystals. nih.gov Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The incorporation of heterocyclic rings like isoxazole into molecular structures can profoundly influence their mesomorphic (liquid crystalline) behavior. mdpi.comresearchgate.net

The key attributes of the isoxazole ring that make it suitable for liquid crystal design include:

Dipole Moment: The isoxazole ring possesses a significant dipole moment due to the presence of two different heteroatoms (nitrogen and oxygen), which influences intermolecular interactions and the stability of liquid crystalline phases. nih.gov

Molecular Geometry: As a five-membered ring, it can act as a rigid core or a linking unit in the mesogenic (liquid crystal-forming) molecule, contributing to the necessary rod-like or disc-like molecular shape. nih.gov

Polarizability: The π-electron system of the isoxazole ring contributes to its polarizability, which is crucial for the anisotropic interactions that lead to the formation of mesophases.

Heterocyclic CoreObserved Mesophase(s)Reference
IsoxazoleNematic, Smectic A mdpi.comresearchgate.net
Isoxazole and TetrazoleNematic, Smectic C nih.govnih.gov
Oxazole (B20620)Smectic A rdd.edu.iq
Thiazole (B1198619)Nematic rdd.edu.iq

Application as a Ligand or Precursor for Catalytic Systems

In coordination chemistry and catalysis, organic molecules that can bind to metal ions are essential. 4,5-Dimethyl-isoxazol-3-ylamine possesses two potential coordination sites: the lone pair of electrons on the ring nitrogen atom and the lone pair on the exocyclic amino group. This structure allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

While specific studies detailing the use of this compound as a ligand in catalysis are not widespread, the principle is well-established for related structures. For instance, isoxazoline (B3343090) functional groups have been covalently attached to carbon nanomaterials to chelate transition metals like Nickel (II), Iridium (III), and Ruthenium (III), creating effective heterogeneous catalysts for reactions such as the oxygen evolution reaction. mdpi.com Furthermore, the drug Sulfamethoxazole, which contains a 5-methylisoxazol-3-yl amine core structure, readily forms stable complexes with various metal ions, including Au(III), Ru(III), and Pt(IV). jmchemsci.com These metal-drug complexes are investigated for a range of applications, leveraging the coordination of the metal to the isoxazole and sulfonamide groups. jmchemsci.comnih.gov

The ability of the 3-aminoisoxazole moiety to act as a chelating ligand suggests that this compound is a viable precursor for synthesizing novel metal complexes. These complexes could possess catalytic activity, with the electronic properties of the catalyst being tunable by modifying the substituents on the isoxazole ring.

Significance in Agrochemical Research and Development of Active Ingredients (Focus on Synthetic Targets)

The isoxazole ring is a privileged scaffold in modern agrochemical research, appearing in the structure of numerous commercial herbicides and fungicides. researchgate.netresearchgate.net Its presence can confer potent biological activity and favorable physicochemical properties to the final active ingredient. This compound serves as a valuable starting material for the synthesis of such target molecules.

The synthetic utility of this compound allows chemists to build upon the isoxazole core, introducing other pharmacophores and functional groups necessary for herbicidal or fungicidal action. For example, various substituted isoxazoles are known to be effective herbicides. edu.krd The isoxazole derivative Isoxaben is a well-known herbicide. The development of new agrochemicals often involves the synthesis of a library of related compounds to optimize activity and selectivity, a process for which versatile intermediates like 4,5-dimethylisoxazol-3-ylamine hydrochloride are crucial.

Agrochemical ClassExample Compound/TargetRole of Isoxazole
HerbicidesIsoxabenCore structural motif
HerbicidesSubstituted 4-benzoyl-isoxazolesActive pharmacophore
FungicidesVarious experimental compoundsKey structural component
InsecticidesExperimental isoxazole derivativesScaffold for activity

Application in Organic Reaction Mechanism Studies

The specific chemical properties of the isoxazole ring make it a useful tool for studying organic reaction mechanisms. The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under certain conditions, such as UV irradiation (photolysis) or reduction. jmchemsci.com This reactivity provides a handle for probing reaction pathways.

For example, the photolysis of isoxazole can lead to a ring-opening and rearrangement to an oxazole via an azirine intermediate. By introducing an isoxazole group into a larger molecule and subjecting it to photolytic conditions, chemists can study the subsequent reactions of the highly reactive intermediates that are formed. The quantum yields and product distributions from such experiments provide valuable mechanistic insights. jmchemsci.com Time-resolved photoelectron spectroscopy studies have been used to observe the ultrafast O–N bond cleavage in isoxazole upon photoexcitation, which occurs on a timescale of femtoseconds. jmchemsci.com This predictable fragmentation allows the isoxazole moiety to be used as a "mechanistic probe" to understand complex photochemical transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4,5-Dimethyl-isoxazol-3-ylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer :

  • The compound can be synthesized via [3+2]-cycloaddition reactions using nitrile oxides and hydroxylamine hydrochloride (NH2_2OH·HCl), a common reagent in isoxazole synthesis .
  • Critical parameters include:
  • Solvent System : Ethanol/water mixtures (1:1 v/v) for intermediate aldoxime formation .
  • Reaction Temperature : Reflux conditions (~80°C) to ensure complete cyclization .
  • Stoichiometry : Use 1.1 equivalents of NH2_2OH·HCl relative to the aldehyde precursor to minimize side reactions .
  • Yield optimization requires purification via column chromatography (ethyl acetate/hexanes) .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • IR Spectroscopy : Confirm the presence of characteristic isoxazole ring vibrations (e.g., C=N stretch at ~1600–1650 cm1^{-1}) .
  • NMR Analysis : Identify amino protons (δ ~6.1 ppm for NH2_2) and methyl groups (δ ~2.1–2.5 ppm for CH3_3) .
  • Chromatography : Use TLC (Rf comparison) and HPLC (>95% purity threshold) to assess purity .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Avoid exposure to moisture and light, as isoxazole derivatives are prone to ring-opening under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding the regioselectivity of substitutions on the isoxazole ring?

  • Methodological Answer :

  • Isotopic Labeling : Use 15^{15}N-labeled hydroxylamine to track reaction pathways and confirm regiochemistry .
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict electrophilic/nucleophilic sites on the isoxazole ring .
  • Controlled Experiments : Compare reactivity under varying pH and solvent polarity to isolate dominant pathways .

Q. What strategies enable the design of biologically active derivatives of this compound?

  • Methodological Answer :

  • Functionalization : Introduce substituents via:
  • Nucleophilic Aromatic Substitution : React with amines or thiols at the 3-position amino group .
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .
  • Biological Screening : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies .

Q. How can researchers address discrepancies in reported spectral data for isoxazole derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify assignments .
  • Dynamic NMR Studies : Resolve tautomerism or conformational equilibria by analyzing temperature-dependent spectral shifts .

Methodological Notes

  • Key Reagents : Hydroxylamine hydrochloride is critical for cyclization but requires careful handling due to hygroscopicity and toxicity .
  • Contradiction Management : When conflicting data arise (e.g., isomer ratios), replicate experiments under strictly controlled conditions and validate with independent labs .
  • Biological Testing : Prioritize derivatives with enhanced solubility (e.g., via PEGylation) for in vivo studies .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-isoxazol-3-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4,5-Dimethyl-isoxazol-3-ylamine hydrochloride

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